molecular formula C12H19N3O4S B2437470 1,3,6-Trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione CAS No. 893338-14-2

1,3,6-Trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione

Cat. No.: B2437470
CAS No.: 893338-14-2
M. Wt: 301.36
InChI Key: QWGDNOJRIMLCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione is a heterocyclic compound that contains both piperidine and pyrimidine moieties

Scientific Research Applications

1,3,6-Trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of sulfonyl chloride as a reagent to introduce the sulfonyl group into the pyrimidine ring, followed by the addition of the piperidine moiety. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,3,6-Trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione: Unique due to its specific combination of piperidine and pyrimidine moieties.

    Piperidine Derivatives: Commonly used in pharmaceuticals for their biological activity.

    Pyrimidine Derivatives: Known for their role in nucleic acids and as therapeutic agents.

Uniqueness

This compound stands out due to its dual functionality, combining the properties of both piperidine and pyrimidine derivatives. This unique structure allows for diverse applications and interactions with various biological targets .

Properties

IUPAC Name

1,3,6-trimethyl-5-piperidin-1-ylsulfonylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9-10(11(16)14(3)12(17)13(9)2)20(18,19)15-7-5-4-6-8-15/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGDNOJRIMLCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.